N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide
Brand Name: Vulcanchem
CAS No.: 868974-43-0
VCID: VC5588121
InChI: InChI=1S/C12H18N4O3S2/c1-2-9(17)14-11-15-16-12(21-11)20-7-10(18)13-6-8-4-3-5-19-8/h8H,2-7H2,1H3,(H,13,18)(H,14,15,17)
SMILES: CCC(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2
Molecular Formula: C12H18N4O3S2
Molecular Weight: 330.42

N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide

CAS No.: 868974-43-0

Cat. No.: VC5588121

Molecular Formula: C12H18N4O3S2

Molecular Weight: 330.42

* For research use only. Not for human or veterinary use.

N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide - 868974-43-0

Specification

CAS No. 868974-43-0
Molecular Formula C12H18N4O3S2
Molecular Weight 330.42
IUPAC Name N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Standard InChI InChI=1S/C12H18N4O3S2/c1-2-9(17)14-11-15-16-12(21-11)20-7-10(18)13-6-8-4-3-5-19-8/h8H,2-7H2,1H3,(H,13,18)(H,14,15,17)
Standard InChI Key FSIRJEDWYKBJIZ-UHFFFAOYSA-N
SMILES CCC(=O)NC1=NN=C(S1)SCC(=O)NCC2CCCO2

Introduction

Structural Characteristics and Physicochemical Properties

The molecular architecture of N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propanamide is defined by three key components:

  • A 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom.

  • A sulfanyl (-S-) bridge connecting the thiadiazole ring to a carbamoylmethyl group.

  • An oxolan-2-ylmethyl substituent, which introduces a tetrahydrofuran-derived moiety into the carbamoyl group.

Table 1: Physicochemical Properties

PropertyValue
CAS Number868974-43-0
Molecular FormulaC₁₂H₁₈N₄O₃S₂
Molecular Weight330.42 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
logP (Partition Coefficient)Estimated 1.2–1.8 (calculated)

The compound’s moderate lipophilicity (logP ~1.5) suggests balanced solubility in both aqueous and lipid environments, a critical factor for bioavailability. The oxolan group enhances conformational flexibility, potentially improving binding interactions with biological targets.

Synthesis and Optimization Strategies

Synthesis of this compound involves multi-step reactions optimized for yield and purity. Key stages include:

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides under acidic or oxidative conditions. For example, hydrazine-carbothioamide derivatives may react with carboxylic acids to form the thiadiazole backbone.

Functionalization with Sulfanyl and Oxolan Groups

The sulfanyl bridge is introduced through nucleophilic substitution or thiol-ene chemistry. The oxolan-2-ylmethyl carbamoyl group is appended using coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in solvents like acetonitrile or dimethylformamide (DMF).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Thiadiazole formationH₂SO₄, 80°C, 4 hours65–70
Sulfanyl incorporationThioglycolic acid, K₂CO₃, RT, 12 hours50–55
CarbamoylationEDC, oxolan-2-ylmethylamine, DMF, 0°C40–45

Reaction temperatures and pH are tightly controlled to prevent side reactions, such as overoxidation of the sulfanyl group or hydrolysis of the oxolan ring.

Chemical Reactivity and Functional Transformations

The compound exhibits reactivity at multiple sites:

  • Thiadiazole Ring: Susceptible to electrophilic substitution at the nitrogen-rich positions, enabling further derivatization.

  • Sulfanyl Bridge: Oxidizable to sulfoxides or sulfones under controlled conditions (e.g., H₂O₂, 0–5°C).

  • Oxolan Group: The tetrahydrofuran ring can undergo ring-opening reactions under strong acidic or basic conditions, offering pathways to generate prodrugs or metabolites.

Comparative Analysis with Related Thiadiazole Derivatives

Table 3: Structural and Functional Comparisons

CompoundMolecular WeightKey Functional GroupsPrimary Activity
Target Compound330.42Thiadiazole, oxolan, sulfanylAntimicrobial, anticancer
N-{5-[(carbamoylmethyl)sulfanyl]-... 405.50Thiadiazole, pyrrolidoneKinase inhibition
2-Methyl-N-(5-sulfamoyl-...) 250.30Thiadiazole, sulfamoylAntibacterial
3-[4-(3,4-dihydroquinoline-...) 428.55Thiadiazole, sulfonyl, oxolanAnti-inflammatory

The target compound’s oxolan group distinguishes it from derivatives with sulfamoyl or sulfonyl groups, which often exhibit stronger antibacterial or anti-inflammatory effects .

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